2-Vinylnicotinaldehyde
Overview
Description
2-Vinylnicotinaldehyde is an organic compound with the molecular formula C8H7NO. It is a derivative of nicotinaldehyde, where a vinyl group is attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with formaldehyde under acidic conditions. Another method includes the use of Grignard reagents, where 2-bromonicotinaldehyde reacts with vinyl magnesium bromide to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-vinylnicotinic acid.
Reduction: Reduction reactions can convert it into 2-vinylnicotinalcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: 2-Vinylnicotinic acid.
Reduction: 2-Vinylnicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Vinylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Research studies explore its potential as a building block for biologically active compounds.
Medicine: Investigations are ongoing into its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-vinylnicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The vinyl group allows for additional reactivity, enabling the compound to participate in a range of chemical transformations. Specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the aldehyde group.
Nicotinaldehyde: Similar but without the vinyl group.
2-Vinylnicotinic acid: An oxidized form of 2-vinylnicotinaldehyde
Uniqueness: this compound is unique due to the presence of both a vinyl group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-ethenylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h2-6H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFJUEWJYBACQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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